molecular formula C8H7ClO B042941 Phenylacetyl chloride CAS No. 103-80-0

Phenylacetyl chloride

Cat. No. B042941
CAS RN: 103-80-0
M. Wt: 154.59 g/mol
InChI Key: VMZCDNSFRSVYKQ-UHFFFAOYSA-N
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Description

Phenylacetyl chloride (PAC) is an important intermediate in organic synthesis, which has been widely used in the production of various compounds. It is an important reagent in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a catalyst in the synthesis of polymers, dyes, and other materials. PAC has a wide range of applications in the laboratory, including in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Total Synthesis of Vialinin B

Phenylacetyl chloride serves as a key precursor in the total synthesis of vialinin B . This natural product exhibits interesting biological activities and has been studied for its potential therapeutic properties .

Dendrimer Synthesis

Researchers use phenylacetyl chloride as a linker in the preparation of dendrimers . Dendrimers are highly branched, tree-like macromolecules with applications in drug delivery, catalysis, and nanotechnology. Phenylacetyl chloride facilitates the controlled growth of dendritic structures .

Conjugated Aromatic Small Molecules

Phenylacetyl chloride participates in the synthesis of various conjugated aromatic small molecules . These compounds find applications in materials science, organic electronics, and photovoltaics. Researchers explore their optical, electronic, and charge transport properties .

Preparation of Penicillin

Phenylacetyl chloride plays an essential role in the synthesis of penicillin . It is a key intermediate in the production of semisynthetic penicillins, which are widely used antibiotics. The acylation of penicillin G with phenylacetyl chloride leads to the formation of phenoxymethylpenicillin (penicillin V) .

Manufacturing Dyes

In the chemical industry, phenylacetyl chloride is employed for the production of dyes . Its reactivity allows for the introduction of phenylacetyl groups into dye molecules, influencing their color and properties .

Pharmaceutical Applications

Phenylacetyl chloride is a versatile building block for the synthesis of various pharmaceutical compounds. Researchers explore its use in designing novel drugs, including antiviral agents, anti-inflammatory drugs, and anticancer therapies .

properties

IUPAC Name

2-phenylacetyl chloride
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InChI

InChI=1S/C8H7ClO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

VMZCDNSFRSVYKQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)CC(=O)Cl
Source PubChem
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Molecular Formula

C8H7ClO
Record name PHENYLACETYL CHLORIDE
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DSSTOX Substance ID

DTXSID6059281
Record name Benzeneacetyl chloride
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Molecular Weight

154.59 g/mol
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Physical Description

Phenylacetyl chloride appears as a colorless volatile liquid with a strong odor. Denser than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion. May also be combustible., Colorless liquid with a strong odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name PHENYLACETYL CHLORIDE
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Record name Phenylacetyl chloride
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Product Name

Phenylacetyl chloride

CAS RN

103-80-0
Record name PHENYLACETYL CHLORIDE
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Record name Phenylacetyl chloride
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Record name Benzeneacetyl chloride
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Synthesis routes and methods I

Procedure details

Phenylacetyl chloride is prepared according to the method described in Example 8 using phenylacetic acid (2.13 g, 15.6 mmol) to give a pale yellow oil which is dissolved in chloroform (10 mL). This solution is refluxed for 12 hours with a solution of (±)-trans-[2-(4-morpholinyl)]cyclohexanol (2.75 g, 14.9 mmol) in chloroform (10 mL) under nitrogen. The reaction mixture is partitioned between 1M sodium hydroxide solution (100 mL) and dichloromethane (80 mL). The organic layer is separated and the aqueous is washed with more dichloromethane (2×50 mL). The combined dichloromethane extracts are dried over sodium sulfate, and the solvent is removed to leave the crude free ester. This is purified by column chromatography and converted to the hydrochloride salt as described in Example 9. The product is recrystallised from hot methanol to yield the title compound.
Quantity
2.13 g
Type
reactant
Reaction Step One
[Compound]
Name
(±)-trans-[2-(4-morpholinyl)]cyclohexanol
Quantity
2.75 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Phenylacetic acid (PAA), 0.037 moles (5g) was heated under reflux with an excess of SOCl2 for 60 minutes at a temperature of 75-80° C. After the reaction was completed, the excess SOCl2 was eliminated by vacuum evaporation, using a water pump (40-50° C.). This process was repeated two to three times, each time adding benzene to aid in elimination of SOCl2 and yielding phenylacetyl chloride (PAC). Then, 0.018 mole of 2-hydrazino-2-imidazoline.HBr (3.5 g) was suspended in ether and shaken with 2N NaOH (2-5 equivalents) on an ice bath, until it was completely dissolved. The PAC was then added dropwise very slowly from a funnel with vigorous shaking. Excess NaOH was present to drive the reaction to completion. After the addition of PAC, the mixture was stirred at 0C for an additional 15-30 minutes. The ether layer was washed with water, then with saturated NaHCO3. It was then dried over Na2SO4, filtered and was brought to complete dryness. The solid residue from the ether layer was then crystallized from an ethanol-water mixture (70-80% ethanol). The yield, was approximately 55% without subjecting the residual amide to further separation from the aqueous layer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 5g )
Quantity
0.037 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

An amount described in Table 1 of thionyl chloride was added to an amount described in Table 1 of a derivative of phenylacetic acid and heated under reflux for one to four hours. Excess of thionyl chloride was distilled out under reduced pressure to obtain a derivative of phenylacetyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Phenylacetic acid (PAA), 0.037 moles (5 g) was heated under reflux with an excess of SOCl2 for 60 minutes at a temperature of 75–80° C. After the reaction was completed, the excess SOCl2 was eliminated by vacuum evaporation, using a water pump (40–50° C.). This process was repeated two to three times, each time adding benzene to aid in elimination of SOCl2 and yielding phenylacetyl chloride (PAC). Then, 0.018 mole of 2-hydrazino-2-imidazoline. HBr (3.5 g) was suspended in ether and shaken with 2N NaOH (2–5 equivalents) on an ice bath, until it was completely dissolved. The PAC was then added dropwise very slowly from a funnel with vigorous shaking. Excess NaOH was present to drive the reaction to completion. After the addition of PAC, the mixture was stirred at 0° C. for an additional 15–30 minutes. The ether layer was washed with water, then with saturated NaHCO3. It was then dried over Na2SO4, filtered and was brought to complete dryness. The solid residue from the ether layer was then crystallized from an ethanol-water mixture (70–80% ethanol). The yield, was approximately 55% without subjecting the residual amide to further separation from the aqueous layer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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